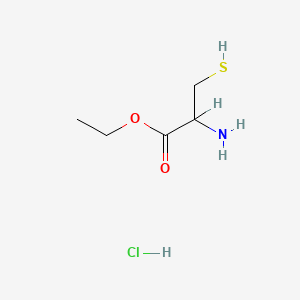

ethyl 2-amino-3-mercaptopropanoate hydrochloride

Description

The exact mass of the compound Ethyl cysteine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKJWWJOCJHMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-73-9, 868-59-7 | |

| Record name | Cysteine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl DL-cysteinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethitanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethitanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl DL-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: Core Properties and Applications

In the landscape of pharmaceutical sciences and biochemical research, the manipulation of amino acid structures to enhance therapeutic efficacy and bioavailability is a cornerstone of modern drug development. Among these modified amino acids, ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of L-cysteine, presents itself as a molecule of significant interest. Its unique chemical architecture, combining a reactive thiol group, a primary amine, and an ester moiety, bestows upon it a versatile character, rendering it a valuable building block in peptide synthesis, a prodrug candidate, and a potent antioxidant and mucolytic agent. This technical guide provides a comprehensive exploration of the fundamental properties of this compound, offering insights into its synthesis, reactivity, analytical characterization, and its multifaceted applications in the pharmaceutical and research arenas.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline powder with a molecular formula of C5H12ClNO2S and a molecular weight of 185.67 g/mol .[1] A thorough understanding of its physical and spectral properties is paramount for its effective utilization and characterization.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [1] |

| Melting Point | 123-125 °C (lit.) | [1] |

| Boiling Point | 205.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in water | [2] |

| Optical Rotation | [α]20/D −7.9°, c = 1 in 1 M HCl | [3] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the alpha-proton, and signals for the methylene protons adjacent to the thiol group, as well as a broad signal for the amine and thiol protons. The exact chemical shifts will be dependent on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the methylene carbon attached to the sulfur atom. A representative, though not identical, ¹³C NMR spectrum of a related compound, crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride, is available for comparison.[5]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, S-H stretching of the thiol, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C5H11NO2S) and fragmentation patterns characteristic of the loss of the ethyl group, the carboxyl group, and other fragments.

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate and therapeutic agent.

Synthesis

A common and efficient method for the synthesis of this compound is the Fischer esterification of L-cysteine using ethanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).[6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine (0.20 mol, 24.20 g) in 300 mL of absolute ethanol.[6]

-

Addition of Thionyl Chloride: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (0.30 mol, 22 mL) dropwise to the stirred suspension.[6] Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[6] Subsequently, heat the mixture to reflux and maintain reflux for 12 hours.[6]

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting white solid is the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Causality Behind Experimental Choices:

-

Thionyl Chloride as Catalyst: Thionyl chloride reacts with ethanol to form sulfurous acid chloride ethyl ester and HCl in situ. The generated HCl protonates the carboxylic acid of L-cysteine, activating it towards nucleophilic attack by ethanol.

-

Ice-Water Bath: The initial reaction between thionyl chloride and ethanol is exothermic. Cooling the reaction mixture prevents a rapid increase in temperature, which could lead to side reactions and degradation of the product.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the esterification proceeds to completion within a reasonable timeframe.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the primary amine, the thiol, and the ethyl ester.

-

Thiol Group (Sulfhydryl Group): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form.[8] It readily reacts with electrophiles, such as alkyl halides and Michael acceptors.[9] This reactivity is fundamental to its antioxidant properties, where it can scavenge reactive oxygen species.

-

Amine Group: The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. In peptide synthesis, this group, after deprotection, acts as the nucleophile to attack the activated carboxyl group of the incoming amino acid.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding L-cysteine. This hydrolysis is a key step in its function as a prodrug, releasing the active L-cysteine molecule intracellularly.

Incompatible Materials: Due to its reactivity, this compound is incompatible with strong oxidizing agents and strong bases.[10]

Applications in Drug Development and Research

The unique structural features of this compound make it a versatile tool in pharmaceutical development and biochemical research.

Prodrug Moiety

The esterification of L-cysteine to its ethyl ester is a classic prodrug strategy.[11] The increased lipophilicity of the ester facilitates its passage across cell membranes, enhancing bioavailability compared to L-cysteine itself.[12] Once inside the cell, esterases hydrolyze the ethyl ester, releasing L-cysteine, which can then exert its biological effects.[11] This approach is particularly valuable for increasing intracellular cysteine levels to boost the synthesis of the master antioxidant, glutathione.[13]

Diagram of Prodrug Activation:

Caption: Cellular uptake and activation of the this compound prodrug.

Antioxidant and Detoxification Agent

The primary antioxidant function of this compound is as a precursor to glutathione (GSH).[13] By supplying L-cysteine, the rate-limiting substrate for GSH synthesis, it enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles.[13][14] This makes it a compound of interest for conditions associated with oxidative stress. Studies on cysteine derivatives have shown that they can exhibit potent antioxidant activities.[15][16]

Mucolytic Agent

Like its parent compound N-acetylcysteine (NAC), cysteine esters are investigated for their mucolytic properties.[12][17] The free thiol group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus and facilitating its clearance from the respiratory tract.[18][19] This makes it a potential therapeutic agent for respiratory conditions characterized by thick, viscous mucus.

Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The ester group protects the C-terminus of the cysteine residue, while the amine group can be temporarily protected (e.g., with Fmoc or Boc) and then deprotected for coupling with the next amino acid in the sequence.[3]

Safety and Handling

While detailed toxicological data for this compound is limited, information from safety data sheets for related compounds provides guidance on its handling.

-

Hazards: May cause skin, eye, and respiratory irritation.[10]

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[1]

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its fundamental properties, including its nucleophilic thiol and amine groups and its ability to act as a prodrug, underpin its diverse applications in drug development and research. As a precursor to the vital antioxidant glutathione, a potential mucolytic agent, and a key component in peptide synthesis, this compound continues to be a subject of interest for scientists seeking to address a range of therapeutic challenges. A thorough understanding of its synthesis, reactivity, and biological functions is crucial for harnessing its full potential in the advancement of pharmaceutical and biomedical sciences.

References

-

Miura, Y., Honda, S., Masuda, A., & Masuda, T. (2014). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Bioscience, Biotechnology, and Biochemistry, 78(8), 1452-1455. [Link]

-

Beyond NAC: Exploring the Advantages of N-Acetyl-L-Cysteine Ethyl Ester for Respiratory and Detoxification Support - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Miura, Y., Honda, S., Masuda, A., & Masuda, T. (2014). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Taylor & Francis Online. [Link]

-

Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. (2024). MDPI. [Link]

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

-

Unlock Cellular Antioxidant Potential: N-Acetyl-L-Cysteine Ethyl Ester (NACET) for Enhanced Health and Bioavailability - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Respiratory Health Support: The Role of N-Acetylcysteine Ethyl Ester in Mucus Reduction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 - iChemical. (n.d.). Retrieved from [Link]

-

Di Stefano, A., et al. (2006). New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures. International Journal of Molecular Sciences, 21(18), 6869. [Link]

-

Schöneich, C. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Free Radical Biology and Medicine, 47(8), 1077-1087. [Link]

-

LoPachin, R. M., & Gavin, T. (2014). Synaptic Cysteine Sulfhydryl Groups as Targets of Electrophilic Neurotoxicants. Toxicological Sciences, 140(2), 269-286. [Link]

-

L-Cysteine. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Vankawala, P. J., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(4), 1475-1481. [Link]

- Method for producing amino acid ester hydrochloride. (2009).

-

Ward, C. C., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 142(12), 5846-5854. [Link]

-

L-Cysteine. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

100 MHz 13C NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride. (n.d.). Retrieved from [Link]

-

Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. (n.d.). LSU Scholarly Repository. Retrieved from [Link]

-

Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (2012). Molecules, 17(12), 14755-14766. [Link]

-

Synthesis of L-cysteine ethyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

-

Ethyl 2-mercaptopropionate. (n.d.). PubChem. Retrieved from [Link]

-

Mishra, A., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 89-100. [Link]

-

Ethyl 2-amino-3-hydroxy-2-methylpropanoate. (n.d.). PubChem. Retrieved from [Link]

-

G. F. Asaro, et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

-

Acetylcysteine. (n.d.). In Wikipedia. Retrieved from [Link]

-

L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. (1986). PubMed. [Link]

-

Prodrugs for Amines. (2010). Molecules, 15(3), 1751-1783. [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 268-281. [Link]

-

Mucolytic: Agents, Uses, Types, Purpose & Results. (n.d.). Cleveland Clinic. Retrieved from [Link]

-

Amino Acids in the Development of Prodrugs. (2018). PubMed. [Link]

-

2-Mercaptoethylamine hydrochloride - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

DL-cysteine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 - iChemical [ichemical.com]

- 2. New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 868-59-7|(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. orgsyn.org [orgsyn.org]

- 6. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. repository.lsu.edu [repository.lsu.edu]

- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

The Synthesis of L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide for the Modern Laboratory

Abstract

This technical guide provides an in-depth exploration of the synthesis of L-cysteine ethyl ester hydrochloride, a critical reagent and intermediate in pharmaceutical and biochemical research. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the chemical principles, practical considerations, and critical control points inherent in the synthesis. We will delve into the prevalent methodologies, with a primary focus on the robust and widely employed Fischer esterification, while also exploring alternative strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to not only execute this synthesis but to master it, ensuring high yield, purity, and reproducibility.

Introduction: The Significance of L-Cysteine Ethyl Ester Hydrochloride

L-cysteine, a semi-essential amino acid, is a cornerstone of protein structure and function, primarily due to its unique thiol (-SH) group. This functional group is a locus of diverse chemical reactivity, participating in disulfide bond formation, metal chelation, and nucleophilic reactions. The esterification of L-cysteine to its ethyl ester form, and its subsequent isolation as a stable hydrochloride salt, enhances its utility in various applications. The ethyl ester modification increases the lipophilicity of the molecule, facilitating its passage across cellular membranes, a crucial attribute for intracellular studies.[1] Furthermore, L-cysteine ethyl ester hydrochloride serves as a key building block in peptide synthesis and as a precursor for the synthesis of various pharmacologically active compounds.[2]

Core Synthesis Methodology: The Fischer-Speier Esterification

The most common and direct route to L-cysteine ethyl ester hydrochloride is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of L-cysteine with an excess of ethanol, which acts as both the solvent and the reactant. The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, typically by using a large excess of the alcohol and/or by removing the water byproduct.[3][4][5]

The Role of the Acid Catalyst: Thionyl Chloride as the Reagent of Choice

While various strong acids can catalyze the Fischer esterification, thionyl chloride (SOCl₂) offers a distinct advantage in this specific synthesis. When thionyl chloride reacts with ethanol, it generates anhydrous hydrogen chloride (HCl) in situ, which then acts as the catalyst for the esterification.[6] This in situ generation of HCl is highly efficient and avoids the introduction of water, which would unfavorably shift the reaction equilibrium.

The reaction of thionyl chloride with ethanol proceeds as follows:

SOCl₂ + 2 CH₃CH₂OH → 2 HCl + SO₂ + CH₃CH₂OCH₂CH₃

The generated HCl then protonates the carbonyl oxygen of the L-cysteine carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Reaction Mechanism: A Step-by-Step Elucidation

The acid-catalyzed esterification of L-cysteine with ethanol follows a well-established nucleophilic acyl substitution mechanism.[7]

// Nodes Cysteine [label="L-Cysteine"]; Protonated_Cysteine [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate_1 [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Tetrahedral_Intermediate_2 [label="Protonated Intermediate"]; Water_Elimination [label="Water Elimination"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="L-Cysteine Ethyl Ester"];

// Edges Cysteine -> Protonated_Cysteine [label="+ H⁺ (from HCl)"]; Protonated_Cysteine -> Tetrahedral_Intermediate_1 [label="+ CH₃CH₂OH"]; Tetrahedral_Intermediate_1 -> Proton_Transfer [label=""]; Proton_Transfer -> Tetrahedral_Intermediate_2 [label=""]; Tetrahedral_Intermediate_2 -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Protonated_Ester [label=""]; Protonated_Ester -> Ester [label="- H⁺"]; }

Figure 1: Simplified mechanism of the Fischer esterification of L-cysteine.

-

Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of the L-cysteine carboxylic acid by the in situ generated HCl. This step increases the electrophilicity of the carbonyl carbon.[5][8]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final L-cysteine ethyl ester.

Detailed Experimental Protocol

The following protocol is a synthesis of established methods and best practices for the preparation of L-cysteine ethyl ester hydrochloride using thionyl chloride.

// Nodes Start [label="Start: L-Cysteine & Ethanol"]; Reaction_Setup [label="Reaction Setup\n(Ice-water bath)"]; SOCl2_Addition [label="Slow, Dropwise Addition of Thionyl Chloride"]; Room_Temp_Stir [label="Stir at Room Temperature"]; Reflux [label="Heat to Reflux"]; Cooling [label="Cool to Room Temperature"]; Solvent_Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)"]; Crude_Product [label="Crude White Powder"]; Purification [label="Purification\n(Recrystallization)"]; Final_Product [label="Pure L-Cysteine Ethyl Ester Hydrochloride"]; Characterization [label="Analytical Characterization\n(NMR, IR, MP)"];

// Edges Start -> Reaction_Setup; Reaction_Setup -> SOCl2_Addition; SOCl2_Addition -> Room_Temp_Stir; Room_Temp_Stir -> Reflux; Reflux -> Cooling; Cooling -> Solvent_Evaporation; Solvent_Evaporation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Final_Product -> Characterization; }

Figure 2: General workflow for the synthesis of L-cysteine ethyl ester hydrochloride.

Materials:

-

L-Cysteine: 24.20 g (0.20 mol)

-

Absolute Ethanol: 300 mL

-

Thionyl Chloride: 22 mL (0.30 mol)

-

Ice-water bath

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-cysteine (24.20 g) in absolute ethanol (300 mL). Cool the suspension in an ice-water bath with continuous stirring.[9]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (22 mL) dropwise to the cooled suspension over a period of 30-45 minutes. Caution: This addition is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood. Maintain the temperature of the reaction mixture below 10°C during the addition.[9]

-

Reaction at Room Temperature: After the complete addition of thionyl chloride, remove the ice-water bath and allow the reaction mixture to stir at room temperature for 3 hours.[9]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours. The suspension should gradually become a clear solution as the reaction progresses.[9]

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the solvent by rotary evaporation under reduced pressure. This will yield a white to off-white solid crude product.[9]

-

Purification (Recrystallization): The crude L-cysteine ethyl ester hydrochloride can be purified by recrystallization. Dissolve the crude product in a minimal amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with cooling until turbidity is observed. Allow the product to crystallize in a cold environment (e.g., refrigerator or ice bath). Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[10]

Expected Yield: Approximately 36.42 g (98.1% based on L-cysteine).[9]

Alternative Synthesis Strategies

While the Fischer esterification with thionyl chloride is a highly effective method, other approaches can be employed, particularly to address specific challenges such as the handling of thionyl chloride or the potential for side reactions.

Esterification of L-Cystine Followed by Reduction

A notable alternative strategy involves the esterification of L-cystine, the disulfide-linked dimer of L-cysteine, followed by a reduction step to yield the desired L-cysteine ethyl ester.[6]

Rationale: L-cystine is often more stable and less prone to aerial oxidation than L-cysteine. By esterifying the dimer first, the sensitive thiol group is protected in its disulfide form.

General Procedure:

-

Esterification of L-Cystine: L-cystine is subjected to Fischer esterification conditions similar to those described for L-cysteine (e.g., ethanol and an acid catalyst like HCl or H₂SO₄). This yields L-cystine diethyl ester dihydrochloride.

-

Reduction: The resulting L-cystine diethyl ester is then reduced to L-cysteine ethyl ester. Common reducing agents for this step include sodium borohydride (NaBH₄) or dithiothreitol (DTT).[6]

Advantages:

-

Avoids potential side reactions at the thiol group during esterification.

-

L-cystine can be more readily available and easier to handle than L-cysteine.

Disadvantages:

-

Requires an additional reduction step, which adds to the overall synthesis time and complexity.

-

The reduction step requires careful control to avoid over-reduction or side reactions.

Comparative Analysis of Synthesis Methods

| Method | Acid Catalyst | Key Advantages | Key Disadvantages | Typical Yield |

| Fischer Esterification | Thionyl Chloride/Ethanol | High yield, in situ generation of anhydrous HCl, drives equilibrium forward.[6][9] | Requires careful handling of corrosive and toxic thionyl chloride. | >95%[9] |

| Fischer Esterification | p-Toluenesulfonic Acid (PTSA) | Solid, less hazardous acid catalyst.[6] | May require azeotropic removal of water (e.g., with toluene and a Dean-Stark trap), potential for incomplete reaction due to lower acidity. | Variable, often lower than with thionyl chloride. |

| Esterification of L-Cystine and Reduction | Various (e.g., HCl, H₂SO₄) | Protects the thiol group during esterification.[6] | Two-step process, requires a subsequent reduction step. | Good to high, depending on the efficiency of both steps. |

Analytical Characterization of L-Cysteine Ethyl Ester Hydrochloride

Thorough characterization of the final product is essential to confirm its identity, purity, and suitability for downstream applications.

| Property | Typical Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 123-125 °C | [2] |

| Molecular Formula | C₅H₁₂ClNO₂S | [9] |

| Molecular Weight | 185.67 g/mol | [9] |

| Specific Rotation [α]²⁰/D | -11.0° to -12.0° (c=8, 1 mol/L HCl) | |

| ¹H NMR | Spectra available for comparison | [11] |

| IR Spectrum | Spectra available for comparison | [12] |

Safety and Handling Precautions

The synthesis of L-cysteine ethyl ester hydrochloride involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

L-Cysteine: Harmful if swallowed.[13][14][15] Avoid dust formation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride: Highly corrosive and toxic.[16][17][18] Causes severe skin burns and eye damage, and is harmful if inhaled. Reacts violently with water.[19][20] All manipulations must be performed in a certified fume hood. Wear chemical-resistant gloves, a face shield, and a lab coat.

-

Ethanol: Highly flammable liquid and vapor.[21][22][23][24] Keep away from heat, sparks, and open flames. Store in a well-ventilated area.

Always consult the most current Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of L-cysteine ethyl ester hydrochloride, primarily through the Fischer esterification with thionyl chloride and ethanol, is a well-established and efficient process. By understanding the underlying reaction mechanism, optimizing reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce high-purity material for their scientific endeavors. The alternative approach of esterifying L-cystine followed by reduction offers a viable option, particularly when thiol-related side reactions are a concern. This guide provides the necessary technical foundation for the successful and safe synthesis of this important amino acid derivative.

References

- 1. Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. byjus.com [byjus.com]

- 9. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. scielo.br [scielo.br]

- 11. L-Cysteine ethyl ester hydrochloride(868-59-7) 1H NMR [m.chemicalbook.com]

- 12. L(+)-cysteine ethyl ester hydrochloride [webbook.nist.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. carlroth.com [carlroth.com]

- 15. shop.neofroxx.com [shop.neofroxx.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. bionium.miami.edu [bionium.miami.edu]

- 20. isg.ku.edu.tr [isg.ku.edu.tr]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. chemos.de [chemos.de]

- 23. guttmanenergy.com [guttmanenergy.com]

- 24. safetymanagementkey.com [safetymanagementkey.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-amino-3-mercaptopropanoate hydrochloride, a critical parameter for its application in pharmaceutical synthesis and drug development. Given the limited availability of direct quantitative data for this specific compound, this guide synthesizes qualitative information with robust data from its close structural analog, L-cysteine methyl ester hydrochloride, to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The principles, methodologies, and extrapolated data presented herein are designed to empower informed solvent selection and experimental design.

Introduction to this compound

This compound, also known as L-cysteine ethyl ester hydrochloride, is a derivative of the amino acid L-cysteine. It serves as a key building block in the synthesis of a variety of pharmaceutical compounds and is valued for the reactive thiol and amino groups. The hydrochloride salt form enhances the stability and aqueous solubility of the molecule, which is a common strategy for amino acid esters[1]. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular interactions, including:

-

Polarity: The presence of a permanent dipole moment in the solvent and solute molecules.

-

Hydrogen Bonding: The ability of the solvent and solute to act as hydrogen bond donors or acceptors.

-

Van der Waals Forces: Weak intermolecular forces that contribute to the overall interaction energy.

For this compound, the presence of the charged ammonium group (-NH3+) and the polar ester and thiol groups makes it a polar molecule. Consequently, its solubility is expected to be higher in polar solvents. The hydrochloride salt form further increases its polarity, favoring dissolution in solvents capable of solvating ions.

A study on the closely related L-cysteine methyl ester hydrochloride identified polarity, the Hildebrand solubility parameter, and hydrogen-bonding interactions as the primary factors influencing its solubility in a range of organic solvents[2][3]. These same principles can be confidently applied to the ethyl ester derivative.

Solubility Profile in Organic Solvents

Qualitative Solubility

Multiple sources indicate that this compound is qualitatively soluble in a range of common organic solvents. Specifically, it has been described as soluble in:

It is also noted to be soluble in water and poorly soluble in ethanol[6].

Quantitative Solubility Data

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, a single data point indicates a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL [7].

To provide a more comprehensive, albeit predictive, overview, the following table presents the experimentally determined solubility of its close structural analog, L-cysteine methyl ester hydrochloride , in a variety of organic solvents at different temperatures. This data is highly valuable for estimating the solubility behavior of the ethyl ester. The primary difference between the two molecules is a single methylene group in the ester chain, which is expected to have a minor impact on the overall solubility profile in organic solvents.

Table 1: Mole Fraction Solubility (x1) of L-Cysteine Methyl Ester Hydrochloride in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 298.15 K | 313.15 K | 328.15 K |

| Methanol | 0.0583 | 0.0768 | 0.1001 | 0.1289 |

| Ethanol | 0.0389 | 0.0515 | 0.0676 | 0.0878 |

| n-Propanol | 0.0298 | 0.0395 | 0.0521 | 0.0681 |

| Isopropanol | 0.0245 | 0.0326 | 0.0432 | 0.0569 |

| n-Butanol | 0.0221 | 0.0294 | 0.0391 | 0.0517 |

| Isobutanol | 0.0152 | 0.0204 | 0.0273 | 0.0365 |

| sec-Butanol | 0.0173 | 0.0232 | 0.0311 | 0.0417 |

| n-Pentanol | 0.0181 | 0.0243 | 0.0326 | 0.0438 |

| Acetone | 0.0033 | 0.0045 | 0.0061 | 0.0083 |

| 2-Butanone | 0.0021 | 0.0028 | 0.0038 | 0.0051 |

| Ethyl Acetate | 0.0006 | 0.0008 | 0.0011 | 0.0015 |

| Acetonitrile | 0.0004 | 0.0006 | 0.0008 | 0.0011 |

| 1,4-Dioxane | 0.0011 | 0.0015 | 0.0020 | 0.0027 |

| Dichloromethane | 0.0028 | 0.0041 | 0.0059 | 0.0084 |

Data extracted from: Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data 2021, 66 (1), 588-597.[3][8]

Key Insights from the Analog Data:

-

Trend in Alcohols: Solubility generally decreases as the carbon chain length of the alcohol increases (Methanol > Ethanol > Propanol > Butanol). This is consistent with the decreasing polarity of the longer-chain alcohols.

-

Polar Protic vs. Polar Aprotic Solvents: The compound shows significantly higher solubility in polar protic solvents (alcohols) compared to many polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).

-

Temperature Dependence: In all tested solvents, the solubility of the methyl ester hydrochloride increases with increasing temperature. This endothermic dissolution behavior is typical for most solid solutes.

Experimental Determination of Solubility

Given the limited direct quantitative data, experimental determination of the solubility of this compound is highly recommended for any process development. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Ensure there is a visible amount of undissolved solid in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirrer plate with a constant temperature bath.

-

Agitate the mixtures for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium experimentally by taking measurements at different time points.

-

-

Sample Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is crucial to ensure that no solid particles are transferred to the analytical sample.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Determine the concentration of the solute using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized.

-

Gravimetric analysis after careful evaporation of the solvent.

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the measured concentration and the dilution factor.

-

Visualizing the Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a robust understanding of its likely behavior can be derived from qualitative reports and detailed studies of its methyl ester analog. The compound is expected to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in longer-chain alcohols and lower solubility in many polar aprotic and nonpolar solvents. Its solubility is also anticipated to increase with temperature. For any critical process development, the experimental determination of solubility using a reliable method such as the shake-flask protocol outlined in this guide is essential for generating accurate and actionable data. This foundational knowledge is crucial for the successful application of this important synthetic building block in the pharmaceutical industry.

References

-

Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]

-

ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Request PDF. [Link]

-

ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]

-

ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Journal of Chemical & Engineering Data. [Link]

Sources

- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]

- 3. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. L-Cysteine ethyl ester hydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any experimental endeavor. This guide provides an in-depth technical overview of ethyl 2-amino-3-mercaptopropanoate hydrochloride (also known as L-Cysteine ethyl ester hydrochloride), a critical reagent in various biochemical applications, most notably in peptide synthesis. We will explore the key considerations for sourcing this compound, best practices for its handling and quality control, and a detailed protocol for its application, all grounded in scientific principles to ensure experimental reproducibility and success.

Understanding the Criticality of this compound Quality

This compound is a derivative of the amino acid L-cysteine, featuring an ethyl ester at the carboxyl terminus. This modification enhances its solubility in organic solvents and makes it a versatile building block in solid-phase peptide synthesis (SPPS). The free sulfhydryl group is a key functional moiety, participating in the formation of disulfide bonds, which are crucial for the tertiary structure and biological activity of many peptides and proteins.

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Oxidation of the sulfhydryl group can lead to the formation of disulfide-linked dimers and other impurities, which can interfere with subsequent reactions and complicate the purification of the final product. Therefore, the selection of a high-purity, well-characterized starting material is not merely a matter of preference but a prerequisite for reliable and reproducible results.

A Practical Framework for Commercial Supplier Evaluation

The commercial landscape for chemical reagents is vast, and selecting a suitable supplier requires a systematic approach that extends beyond a simple price comparison. The following workflow outlines a robust process for qualifying a supplier of this compound.

Caption: Supplier Qualification Workflow for Critical Reagents.

Comparative Analysis of Leading Commercial Suppliers

To facilitate the initial screening process, the following table summarizes the product specifications for this compound from several reputable suppliers. It is crucial to note that while this data provides a valuable snapshot, researchers should always consult the most recent Certificate of Analysis for lot-specific information.

| Parameter | Sigma-Aldrich (Merck) [1] | Thermo Fisher Scientific [2] | Chem-Impex [3] |

| Product Number | C121908 | 11179 | 02123 |

| CAS Number | 868-59-7 | 868-59-7 | 868-59-7 |

| Purity (Assay) | ≥98% | ≥98.0 to ≤102.0% (Redox Titration) | ≥99% (Titration) |

| Form | Powder | Crystalline powder or powder and/or chunks or lumps | White crystalline powder |

| Optical Rotation | [α]20/D −7.9°, c = 1 in 1 M HCl | -12.0° ± 1° (c=8 in 1N HCl) | [α]D20 = -12.0 to -15.0º |

| Melting Point | 123-125 °C (lit.) | Not Specified | 123-125°C |

| Loss on Drying | Not Specified | ≤1.5% | Not Specified |

| Storage Temperature | 2-8°C | Not Specified | 0-8 °C |

Analysis and Interpretation:

-

Purity: All three suppliers offer high-purity material. The range provided by Thermo Fisher Scientific (98.0-102.0%) is a common representation for titration-based assays.[2] Chem-Impex specifies a minimum purity of 99%.[3] For highly sensitive applications, a higher purity specification may be desirable.

-

Optical Rotation: The specific rotation is a critical indicator of enantiomeric purity. The values provided by the suppliers are within a comparable range, confirming the L-enantiomer. Discrepancies in the measurement conditions (concentration, solvent) should be noted.

-

Documentation: All reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides lot-specific data on the purity, identity, and other relevant physical properties of the compound.

In-House Quality Control: A Self-Validating System

Upon receipt of the material, it is prudent to perform in-house quality control, especially for long-term projects or when establishing a new supplier. This not only verifies the supplier's specifications but also provides a baseline for future comparisons.

Recommended QC Assays

-

Appearance and Solubility: A simple visual inspection of the material should confirm that it is a white to off-white powder. It should be freely soluble in water and polar organic solvents like DMSO.

-

Identity Confirmation (NMR Spectroscopy): ¹H NMR spectroscopy is a powerful tool to confirm the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase HPLC method can be used to separate the main compound from potential impurities, such as the disulfide-linked dimer.

Handling, Storage, and Stability: Preserving Reagent Integrity

The sulfhydryl group of this compound is susceptible to air oxidation. Therefore, proper handling and storage are critical to maintain its integrity.

-

Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress.

-

Handling: When weighing and handling the solid, it is advisable to work quickly and in a low-humidity environment if possible. For preparing solutions, use deoxygenated solvents.

-

Solution Stability: Solutions of cysteine derivatives are generally less stable than the solid material. It is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be blanketed with an inert gas and stored at -20°C or -80°C for short periods. Studies on cysteine stability in aqueous solutions have shown that a lower pH can improve stability.

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following protocol provides a detailed, step-by-step methodology for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Preparation of a Stock Solution

Causality: A stock solution allows for accurate and reproducible addition of the reagent to the synthesis reaction. Using a freshly prepared solution minimizes the risk of using partially oxidized material.

-

Calculate the required amount of this compound and a suitable coupling activator (e.g., HBTU, HATU) and base (e.g., DIPEA, NMM).

-

In a clean, dry vial, dissolve the this compound in an appropriate solvent (e.g., DMF, NMP).

-

Add the coupling activator and base to the solution.

-

The solution is now ready for addition to the deprotected resin.

Coupling Reaction in SPPS

Causality: The following steps are standard for Fmoc-SPPS. The deprotection step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid. The coupling reaction forms a new peptide bond.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling: Add the freshly prepared solution of activated this compound to the resin.

-

Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the desired amino acids.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the quality of the starting material and a thorough understanding of its chemical properties. By implementing a rigorous supplier qualification process, performing appropriate in-house quality control, and adhering to best practices for handling and storage, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. This guide provides a comprehensive framework to empower scientists to make informed decisions and achieve their research objectives with confidence.

References

Sources

A Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: A Cell-Permeable Cysteine Prodrug for Modulating Intracellular Glutathione

Section 1: Executive Overview

L-cysteine is a semi-essential amino acid that occupies a central position in cellular physiology, acting as a critical building block for proteins and, most importantly, as the rate-limiting precursor to the master antioxidant, glutathione (GSH).[1] However, the therapeutic and experimental utility of direct L-cysteine supplementation is hampered by its poor bioavailability and rapid oxidation to the insoluble cystine in neutral pH environments.[2] Ethyl 2-amino-3-mercaptopropanoate hydrochloride, commonly known as L-cysteine ethyl ester hydrochloride (LCEE HCl), is a prodrug form of L-cysteine engineered to overcome these limitations.[3] By masking the carboxyl group with an ethyl ester, the molecule's lipophilicity is increased, facilitating efficient transport across cellular membranes.[1][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing L-cysteine directly into the cytosol where it becomes available for critical metabolic pathways.[1][3] This guide provides an in-depth technical overview of LCEE HCl, detailing its mechanism of action, key applications in research, and validated experimental protocols for its use.

Section 2: Physicochemical Profile and Handling

Understanding the fundamental properties of LCEE HCl is crucial for its effective use in experimental settings. It is a stable, water-soluble salt that is easier to handle than free L-cysteine.

| Property | Value | Reference(s) |

| Synonyms | L-Cysteine ethyl ester HCl, Ethyl L-cysteinate HCl | [5][6] |

| CAS Number | 868-59-7 | [5] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [5] |

| Molecular Weight | 185.67 g/mol | [5][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 123-125 °C | [5][7] |

| Storage | Store at 2-8 °C, keep container tightly closed | [5][8] |

| Solubility | Soluble in Water and DMSO | [9] |

Expert Insight on Handling: While LCEE HCl is significantly more stable than L-cysteine, its thiol group can still undergo oxidation. For maximum reproducibility, it is recommended to prepare aqueous stock solutions fresh for each experiment. If a DMSO stock is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[9]

Section 3: The Core Mechanism: Intracellular Cysteine Delivery

The primary advantage of LCEE HCl lies in its function as a cell-permeable prodrug. The esterification strategy is a well-established method for enhancing the cellular uptake of polar molecules like amino acids.

-

Passive Diffusion: The ethyl ester group increases the molecule's lipid solubility, allowing it to bypass the specific amino acid transporters required for L-cysteine and instead diffuse passively across the plasma membrane.[1][3]

-

Intracellular Hydrolysis: Once in the cytosol, non-specific intracellular esterases rapidly cleave the ethyl group. This enzymatic action is highly efficient and effectively "traps" the molecule inside the cell by converting it back to the polar, membrane-impermeable L-cysteine.[2][3]

-

Metabolic Availability: The liberated L-cysteine directly enters the intracellular amino acid pool, becoming immediately available for metabolic processes, most notably the synthesis of glutathione.[1]

Caption: Intracellular conversion of LCEE HCl to L-cysteine.

Section 4: Primary Application: Augmenting the Glutathione Synthesis Pathway

The most significant application of LCEE HCl is its ability to robustly increase the synthesis of glutathione (GSH). GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the hub of the cellular antioxidant system.[10]

The synthesis of GSH is a two-step, ATP-dependent process:

-

γ-glutamylcysteine Synthetase (GCS): This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[10]

-

GSH Synthetase (GS): This enzyme adds a glycine molecule to γ-glutamylcysteine to form the final glutathione molecule.[10]

Because the availability of cysteine is the rate-limiting factor, providing an efficient intracellular source via LCEE HCl directly fuels this pathway, leading to a significant and measurable increase in cellular GSH levels.[1] This enhancement of the GSH pool bolsters the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.[11]

Caption: LCEE HCl fuels the rate-limiting step of GSH synthesis.

Section 5: Key Applications in Research and Development

The ability to effectively increase intracellular cysteine makes LCEE HCl a versatile tool in various research fields.

-

Oxidative Stress and Cytoprotection: LCEE HCl is widely used to protect cells from oxidative damage in vitro. It can be used to pretreat cells before exposing them to toxins, radiation, or other stressors to determine if GSH depletion is a key mechanism of toxicity.[5]

-

Neuroprotection Research: Oxidative stress is a key pathological feature of many neurodegenerative diseases. LCEE HCl is used in models of Parkinson's and other neurological disorders to investigate the protective effects of restoring GSH levels in neurons.[12]

-

Drug Development: The compound serves as a valuable precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammation and conditions related to oxidative stress.[5][13]

-

Opioid Dependence Studies: Research has shown that LCEE HCl can attenuate and even reverse the development of physical dependence on morphine in animal models, suggesting a role for thiol biochemistry in opioid action.[14][15]

-

Cell Culture: It can be used as a more stable and bioavailable source of cysteine in cell culture media, preventing the precipitation issues associated with the oxidation of L-cysteine to cystine.[2]

Section 6: Experimental Protocols and Methodologies

The following protocols are provided as a validated starting point for researchers. It is essential to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock Solutions

Causality: Proper stock solution preparation is critical for ensuring the compound's stability and activity. Using a freshly opened, anhydrous grade solvent prevents premature hydrolysis or oxidation.

-

100 mM DMSO Stock (for long-term storage):

-

Weigh out 18.57 mg of L-cysteine ethyl ester hydrochloride.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.

-

-

10 mM Aqueous Stock (for immediate use):

-

Weigh out 1.86 mg of L-cysteine ethyl ester hydrochloride.

-

Dissolve in 1.0 mL of sterile PBS or serum-free cell culture medium.

-

Vortex until fully dissolved and use immediately. Do not store aqueous solutions.[16]

-

Protocol 2: In Vitro Cytoprotection Assay (MTT Method)

Self-Validation System: This protocol assesses the ability of LCEE HCl to protect cells from a known toxin. The inclusion of multiple controls (untreated, toxin-only, LCEE HCl-only) ensures that the observed effect is due to the compound's protective action against the toxin, rather than an artifact of the treatment itself.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Pre-treatment: Prepare serial dilutions of LCEE HCl in culture medium from your stock solution (e.g., final concentrations of 10, 50, 100, 200 µM). Remove the old medium from the cells and add the LCEE HCl-containing medium. Include a "vehicle control" group that receives only the medium. Incubate for 2 hours.[12]

-

Induction of Toxicity: Add the toxic agent (e.g., MPP⁺ for a Parkinson's model, or H₂O₂) to the wells at a pre-determined toxic concentration.[12] Also, include a "toxin-only" control and an "untreated" control.

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

MTT Assay:

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Caption: General experimental workflow for a cell-based cytoprotection assay.

Protocol 3: Quantification of Intracellular Glutathione (GSH)

Causality: This protocol directly measures the intended biochemical outcome of LCEE HCl treatment. Using a commercially available kit provides a standardized and validated method for colorimetric or fluorometric detection of GSH.

-

Cell Treatment: Culture cells in 6-well plates to 80-90% confluency. Treat with varying concentrations of LCEE HCl for a desired time period (e.g., 4, 8, or 12 hours).

-

Cell Lysis: Wash cells twice with cold PBS. Lyse the cells using the lysis buffer provided in a commercial GSH assay kit (e.g., kits based on the DTNB/Ellman's reagent reaction).[17] Scrape the cells and collect the lysate.

-

Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA or Bradford assay. This is crucial for normalizing the GSH levels.

-

GSH Assay: Follow the manufacturer's instructions for the chosen commercial kit. This typically involves mixing the lysate with assay reagents and measuring the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the GSH concentration from a standard curve and normalize it to the protein concentration. Express the results as nmol GSH/mg protein.[17]

Section 7: Analytical Considerations

While commercial kits are convenient for measuring total GSH, more sophisticated analysis may be required for specific research questions.

| Method | Principle | Advantages | Disadvantages | Reference(s) |

| Colorimetric Kits | Reaction with DTNB (Ellman's reagent) produces a colored product. | Simple, inexpensive, high-throughput. | Measures total thiols, potential for interference. | [17] |

| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives (e.g., monobromobimane). | High sensitivity and specificity for GSH and cysteine. | Requires specialized equipment, more complex sample prep. | [18] |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry. | Highest sensitivity and specificity; can quantify multiple metabolites simultaneously. | Expensive, requires significant expertise. | [19][20] |

Section 8: Conclusion

This compound is a powerful and reliable tool for researchers studying the roles of cysteine and glutathione in cellular health and disease. Its enhanced cell permeability and efficient conversion to L-cysteine provide a distinct advantage over direct supplementation.[1][4] By enabling the targeted replenishment of the intracellular cysteine pool, LCEE HCl allows for the precise investigation of pathways related to oxidative stress, detoxification, and cellular signaling, making it an invaluable compound for professionals in basic science and drug development.

References

-

Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical Pharmacology, 66(8), 1499-1503. (Note: While not directly cited, this provides foundational knowledge. A direct URL from the search is not available, but the concepts are supported by results[10] and[11]).

-

Mosier, B. P., & Lieberman, M. W. (2003). Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice. The Journal of nutritional biochemistry, 13(10), 625-633. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Methods Can Be Used to Measure Intracellular Cystine Levels. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylcysteine. Retrieved from [Link]

-

Aday, S., & Zorlu, M. (2021). How to Increase Cellular Glutathione. Molecules, 26(2), 433. Retrieved from [Link]

-

Al-Asmari, A. K. (2000). Modulation of glutathione by a cysteine pro-drug enhances in vivo tumor response. Cancer letters, 150(1), 11-16. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET as a Powerful Antioxidant: Understanding the Mechanisms of N-Acetyl-L-Cysteine Ethyl Ester. Retrieved from [Link]

-

Yang, Y., & Yang, Y. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR protocols, 5(1), 102844. Retrieved from [Link]

-

Rebecca. (n.d.). L-cysteine Ethyl Ester Hydrochloride. Retrieved from [Link]

-

Bates, J. N., Getsy, P. M., Coffee, G. D., Baby, S. M., MacFarlane, P. M., Hsieh, Y. T., ... & Lewis, S. J. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1303207. Retrieved from [Link]

-

Bates, J. N., Getsy, P. M., Coffee, G. D., et al. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]

-

Bates, J. N., Getsy, P. M., Coffee, G. D., ... & Lewis, S. J. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 850383. Retrieved from [Link]

-

Bates, J. N., Getsy, P. M., Coffee, G. D., ... & Lewis, S. J. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1269382. Retrieved from [Link]

-

Giustarini, D., et al. (2013). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells. Usiena Air. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. Retrieved from [Link]

-

iChemical. (n.d.). (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

Mishra, A., Veerasamy, R., Jain, P., Dixit, V. K., & Kharya, M. D. (2008). Synthesis and characterization of amide prodrugs of flurbiprofen. Latin American Journal of Pharmacy, 27(1), 89-94. Retrieved from [Link]

-

Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-hydroxy-2-methylpropanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]

-

del Pilar Cañizares-Macías, M., & López-Paz, J. L. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Chemosensors, 12(1), 13. Retrieved from [Link]

- Google Patents. (n.d.). US5292926A - Cysteine derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 - iChemical [ichemical.com]

- 8. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "L-cysteine ethyl ester prevents and reverses acquired physical depende" by James N Bates, Paulina M Getsy et al. [mouseion.jax.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. What Methods Can Be Used to Measure Intracellular Cystine Levels | MtoZ Biolabs [mtoz-biolabs.com]

- 20. benchchem.com [benchchem.com]

The Antioxidant Potential of L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a significant contributor to the pathophysiology of numerous diseases.[1] Consequently, the exploration of effective antioxidant compounds is a cornerstone of therapeutic research. L-Cysteine and its derivatives have garnered substantial interest for their ability to fortify endogenous antioxidant defenses.[1] This technical guide provides an in-depth analysis of the antioxidant properties of L-Cysteine Ethyl Ester Hydrochloride, a highly bioavailable prodrug of L-cysteine. We will explore its mechanisms of action, present detailed, field-tested experimental protocols for its evaluation, and offer insights into its comparative efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising compound.

Introduction: The Imperative for Effective Cysteine Prodrugs in Combating Oxidative Stress

Reactive oxygen species are natural byproducts of cellular metabolism; however, their overproduction can lead to cellular damage, implicating them in conditions ranging from neurodegenerative disorders to cardiovascular disease.[2] The human body has endogenous antioxidant systems to counteract this, with the tripeptide glutathione (GSH) being a principal component.[3]

L-cysteine is a semi-essential amino acid that is pivotal for cellular protection against oxidative damage.[1] Its thiol group (-SH) is a potent nucleophile and a direct scavenger of free radicals.[1] Furthermore, L-cysteine is the rate-limiting amino acid in the synthesis of glutathione.[3] However, the therapeutic utility of L-cysteine is hampered by its low bioavailability.[1] L-Cysteine Ethyl Ester Hydrochloride, an esterified form of L-cysteine, overcomes this limitation through enhanced cell permeability, allowing for more efficient transport across cell membranes and leading to higher intracellular cysteine concentrations.[1][3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | L-Cysteine ethyl ester hydrochloride |

| Synonyms | Ethyl cysteinate hydrochloride |

| CAS Number | 868-59-7 |

| Molecular Formula | C₅H₁₂ClNO₂S |

| Molecular Weight | 185.67 g/mol |

| Appearance | White to off-white solid powder |

| Melting Point | 123-125 °C |

| Solubility | Soluble in DMSO |

Mechanisms of Antioxidant Action

The antioxidant capabilities of L-Cysteine Ethyl Ester Hydrochloride are multifaceted, involving both indirect and direct actions against oxidative stress.

Primary Mechanism: Replenishment of Intracellular Glutathione

The principal antioxidant function of L-Cysteine Ethyl Ester Hydrochloride is its role as a direct precursor to glutathione.[3] Once it permeates the cell membrane, the ethyl ester group is hydrolyzed by intracellular esterases, liberating L-cysteine. This newly available L-cysteine directly fuels the two-step enzymatic synthesis of GSH in the cytosol, thereby increasing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[3]

Caption: Glutathione synthesis enhanced by L-Cysteine Ethyl Ester HCl.

Direct Radical Scavenging

The thiol group of the released cysteine can directly participate in neutralizing free radicals through hydrogen atom donation. While the primary antioxidant effect is via GSH synthesis, this direct scavenging activity contributes to its overall protective effects.[1]

Quantitative Assessment of Antioxidant Activity

Direct comparative studies quantifying the antioxidant capacity of L-Cysteine Ethyl Ester Hydrochloride versus other cysteine prodrugs using standardized chemical assays are limited in publicly available literature.[2] However, research into the closely related compound, N-acetyl-L-cysteine ethyl ester (NACET), provides valuable insights. NACET, due to its increased lipophilicity, demonstrates superior bioavailability and cellular uptake compared to its parent compound, N-acetylcysteine (NAC).[4] This leads to more efficient replenishment of intracellular glutathione stores, suggesting that the ethyl ester moiety is key to enhanced efficacy.[4]

| Compound | Assay | Result | Source |

| L-Cysteine | DPPH Radical Scavenging | Exhibits activity, but is the only amino acid with significant effect in this assay. | [5] |

| L-Cysteine | ABTS Radical Scavenging | Exhibits antioxidant capacity. | [5] |

| NACET | Cellular Antioxidant Assay | More efficient than NAC in protecting retinal pigment epithelial cells from oxidative stress. | [6] |

| NACET | In vivo (rats) | Significantly increases glutathione content in most tissues, including the brain, after oral administration. | [4] |

Experimental Protocols for Evaluating Antioxidant Properties